molecular formula C22H17ClN2O3 B6076610 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No. B6076610
M. Wt: 392.8 g/mol
InChI Key: VWHUSXNZGJYNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide, also known as Phenoxybenzamine, is a chemical compound that has been widely used in scientific research applications. It is a potent antagonist of alpha-adrenergic receptors and has been used to investigate the physiological and biochemical effects of these receptors in various tissues and organs.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is based on its ability to bind to and block alpha-adrenergic receptors. These receptors are involved in the regulation of various physiological processes, including blood pressure, heart rate, and smooth muscle contraction. By blocking these receptors, N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide can alter these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide are diverse and depend on the tissue or organ being studied. In the cardiovascular system, it has been shown to reduce blood pressure and heart rate by blocking alpha-adrenergic receptors in the peripheral vasculature and the heart. In the urinary system, it has been used to investigate the role of alpha-adrenergic receptors in bladder function and the regulation of urine flow. In the central nervous system, it has been used to study the effects of alpha-adrenergic receptors on neurotransmitter release and neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide in lab experiments include its high potency and specificity for alpha-adrenergic receptors, as well as its availability and ease of use. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing and monitoring to avoid unwanted side effects.

Future Directions

There are several future directions for research involving N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide. One area of interest is the role of alpha-adrenergic receptors in the regulation of immune function and inflammation, which could have implications for the treatment of autoimmune and inflammatory diseases. Another area of interest is the development of more selective and potent alpha-adrenergic receptor antagonists, which could lead to more targeted and effective therapies for cardiovascular and urinary disorders. Finally, there is a need for further investigation into the potential side effects and long-term safety of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide, particularly in the context of chronic use.

Synthesis Methods

The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-chloro-3-nitrobenzene in the presence of thionyl chloride. The resulting product is then reacted with 6-methyl-2-aminobenzoxazole in the presence of sodium hydride to yield the final product. The synthesis of this compound has been reported in several scientific publications, and it is readily available for purchase from chemical suppliers.

Scientific Research Applications

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide has been used extensively in scientific research to investigate the physiological and biochemical effects of alpha-adrenergic receptors. It is a potent antagonist of these receptors and has been used to block their activity in various tissues and organs, including the cardiovascular system, the urinary system, and the central nervous system.

properties

IUPAC Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14-7-10-19-20(11-14)28-22(25-19)17-12-15(8-9-18(17)23)24-21(26)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUSXNZGJYNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.